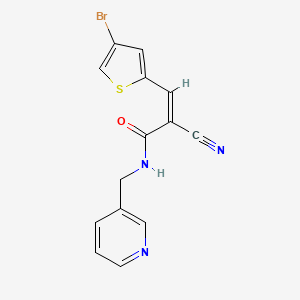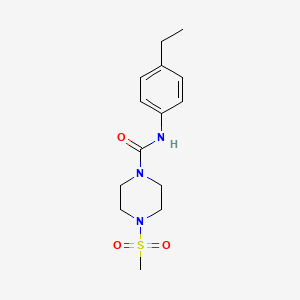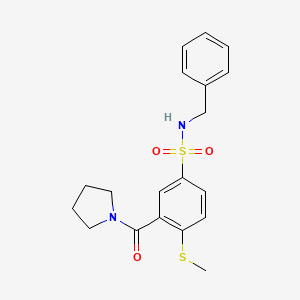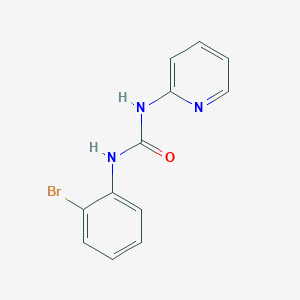
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide
描述
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide, also known as BTTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTTAA is a type of acrylamide derivative that has a unique chemical structure, making it a valuable tool for researchers studying various biochemical and physiological processes.
科学研究应用
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has several potential applications in scientific research. One of the most significant applications of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is in the field of fluorescence imaging. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can be used as a fluorescent probe to visualize various cellular processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has also been used to study the mechanisms of various diseases, including cancer and Alzheimer's disease.
作用机制
The mechanism of action of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is based on its unique chemical structure. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is a type of acrylamide derivative that can undergo a reversible Michael addition reaction with thiol groups. This reaction results in the formation of a thioether bond, which can be used to label proteins and other biomolecules. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can also undergo a photochemical reaction, resulting in the formation of a highly fluorescent species. This property makes 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide an excellent tool for fluorescence imaging.
Biochemical and Physiological Effects:
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has several biochemical and physiological effects. In vitro studies have shown that 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can bind to various proteins, including albumin and transferrin. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can cross the blood-brain barrier and accumulate in the brain, making it a potential tool for studying brain function.
实验室实验的优点和局限性
One of the main advantages of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is its high fluorescence quantum yield, which makes it an excellent tool for fluorescence imaging. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is its potential toxicity. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide. One potential direction is the development of new 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide derivatives with improved fluorescence properties or reduced toxicity. Another direction is the application of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide in the study of specific cellular processes, such as protein aggregation or cell signaling pathways. Additionally, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide could be used in the development of new diagnostic tools for various diseases, including cancer and Alzheimer's disease.
Conclusion:
In conclusion, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is a valuable tool for scientific research due to its unique chemical structure and potential applications in various fields. The synthesis of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is relatively straightforward, and it has several advantages, including high fluorescence quantum yield and ease of use. However, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide also has some limitations, including potential toxicity at high concentrations. Overall, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has significant potential for future research, and its applications in fluorescence imaging and disease diagnosis make it an exciting area of study.
属性
IUPAC Name |
(Z)-3-(4-bromothiophen-2-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-12-5-13(20-9-12)4-11(6-16)14(19)18-8-10-2-1-3-17-7-10/h1-5,7,9H,8H2,(H,18,19)/b11-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTHPHFOIQKLFN-WCIBSUBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=CC2=CC(=CS2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C(=C\C2=CC(=CS2)Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-bromothiophen-2-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-allyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4739092.png)

![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4739104.png)


![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4739107.png)
![3-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4739123.png)
![2-ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4739126.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4739148.png)
![N-(sec-butyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4739155.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea](/img/structure/B4739162.png)
![4-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-2-thiophenecarboxamide](/img/structure/B4739173.png)
![5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4739179.png)